molecular formula C34H38N4O6 B191378 Hematoporphyrin CAS No. 14459-29-1

Hematoporphyrin

货号: B191378
CAS 编号: 14459-29-1
分子量: 598.7 g/mol
InChI 键: KFKRXESVMDBTNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hematoporphyrin is a porphyrin derivative derived from hemoglobin, first isolated in 1841 by H. Scherer . It exhibits unique photochemical properties, including fluorescence and photosensitizing capabilities, which were later exploited for tumor detection and photodynamic therapy (PDT). This compound derivative (HPD), a mixture of porphyrin oligomers and esters synthesized by acetylation and hydrolysis of this compound, became the first clinically approved photosensitizer (marketed as Photofrin®) . HPD selectively accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, enabling targeted PDT .

准备方法

合成路线和反应条件: 血卟啉是通过一系列涉及卟啉衍生物的化学反应合成的。合成通常涉及将血卟啉甲基化以生成血卟啉单甲醚。 反应条件包括使用特定的催化剂和溶剂,以确保获得具有高纯度的所需产物 .

工业生产方法: 在工业环境中,血卟啉的生产涉及使用自动化反应器进行大规模化学合成。该过程被仔细监控以保持一致的质量和产量。 最终产品使用诸如高效液相色谱之类的技术进行纯化,以确保其符合药物标准 .

化学反应分析

反应类型: 血卟啉经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括血卟啉的各种衍生物,每种衍生物都具有独特的特性,可以针对特定的治疗应用进行定制 .

科学研究应用

Photodynamic Therapy (PDT)

Overview : Photodynamic therapy utilizes photosensitizers like hematoporphyrin to induce cell death upon light activation. The process involves the absorption of light by the photosensitizer, leading to the generation of reactive oxygen species that can damage cellular components.

Clinical Applications :

  • Cancer Treatment : this compound derivatives have been employed in the treatment of various cancers, including lung, esophageal, gastric, and skin cancers. A notable study demonstrated that this compound derivative (HpD) effectively reduced tumor viability in esophageal squamous cell carcinoma by downregulating the PI3K/AKT/mTOR signaling pathway .
Cancer Type Photosensitizer Study Reference
Lung CancerThis compound derivative
Esophageal CancerThis compound derivative
Skin CancerPhotofrin II
Gastric CancerThis compound derivative
  • Mechanism of Action : The efficacy of this compound in PDT is attributed to its strong absorption properties and high quantum yield for singlet oxygen production, which is critical for inducing cytotoxic effects on tumor cells .

Treatment of Port-Wine Stains

Overview : this compound monomethyl ether (HMME) has shown promising results in treating port-wine stains, a type of vascular malformation.

Clinical Findings : A study involving adult patients treated with HMME-PDT reported significant improvements in the appearance of port-wine stains after multiple treatment sessions. The study highlighted that 10.77% of patients achieved excellent results, while 64.62% showed fair efficacy after two sessions .

Treatment Sessions Efficacy Rate Patient Demographics
2Excellent: 10.77%Adult patients with port-wine stains
2Fair: 64.62%Adult patients with port-wine stains

Research on Drug Delivery Systems

This compound derivatives are also being researched for their potential in drug delivery systems, particularly in ocular therapies. Studies suggest that these compounds can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Case Study on Lung Cancer : In a trial involving patients with early-stage lung cancer treated with photoradiation therapy using this compound derivative, significant tumor reduction was observed .
  • Port-Wine Stain Treatment Case Study : Four patients with port-wine stains underwent HMME-PDT and reported substantial improvement after two to three treatment sessions, showcasing its efficacy as a non-invasive treatment option .

作用机制

血卟啉通过一种称为光动力疗法的过程发挥作用。在给药后,血卟啉会积聚在靶组织中,例如鲜红斑痣中的扩张毛细血管。当暴露在特定波长的光线下时,血卟啉被激活并产生活性氧。这些活性氧会破坏靶细胞,导致其破坏。 所涉及的分子靶标和途径包括氧化应激的诱导和凋亡途径的激活 .

相似化合物的比较

Hematoporphyrin Derivatives (HPD) vs. This compound Di-Ethers

Key Findings:

  • Synthesis and Hydrophobicity : Di-ethers of this compound (e.g., dimethyl-, diethyl-, dipropyl-ethers) were synthesized to mimic HPD’s tumor-localizing fraction. These ethers exhibit chromatographic behavior similar to HPD but with reduced polarity, enhancing cellular uptake and retention .
  • Photosensitizing Efficiency : Di-iso-butyl ether demonstrated a 10-fold higher photodynamic efficacy than HPD and Photofrin II in vitro, attributed to reduced aggregation and improved membrane permeability .
  • Retention in Cells : While HPD components are readily washed out by serum, di-ethers like dicyclohexyl ether retained 50% of cellular uptake after serum incubation, compared to 14% for Photofrin II .

Protoporphyrin IX and Hydroxyethylvinyldeuteroporphyrin

Key Findings:

  • Cytochrome c Oxidase Inhibition : Protoporphyrin IX showed weak inhibition of mitochondrial cytochrome c oxidase compared to HPD and hydroxyethylvinyldeuteroporphyrin, which caused significant enzyme inactivation under light exposure .
  • Tumor Localization : Protoporphyrin IX’s hydrophilic nature limits its tumor retention, whereas HPD’s hydrophobic components persist in tumors for >48 hours .

Chlorophyll-Derived Sensitizers (e.g., HPPH)

Key Findings:

  • Reduced Phototoxicity : HPPH, a chlorophyll-α derivative, retains tumor-localizing efficacy but reduces skin phototoxicity by 70% compared to HPD, making it a promising candidate in Phase I/II trials .
  • Structural Advantage : Chlorin esters in HPPH absorb light >600 nm, enhancing tissue penetration and singlet oxygen yield .

Ether-Linked vs. Ester-Linked this compound Derivatives

Key Findings:

  • Tumor Localization : Ether-linked derivatives (HE) localized in gliomas and mammary tumors as effectively as HPD but with 2× higher photosensitizing quantum yields .
  • Chemical Stability : Ether bonds resist enzymatic hydrolysis better than ester bonds, improving in vivo stability .

生物活性

Hematoporphyrin, a derivative of porphyrin, has garnered significant attention for its biological activities, particularly in the field of photodynamic therapy (PDT) for cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a photosensitizing agent that can produce reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable tool in PDT, where it selectively accumulates in tumor tissues and induces cell death through oxidative stress when activated by light.

  • Photodynamic Activity : Upon light activation, this compound generates singlet oxygen and other ROS, leading to cellular damage and apoptosis in cancer cells. Studies have shown that this process can significantly inhibit the growth of various tumor types, including gliomas and other solid tumors .
  • Cellular Uptake : The uptake of this compound by cells is influenced by its hydrophobicity, which affects its localization within cellular membranes. Research indicates that modifications to the structure of this compound derivatives can enhance their tumor-localizing capacity .
  • Induction of Apoptosis : this compound has been shown to decrease mitochondrial membrane potential and activate apoptotic pathways in cancer cells. The induction of apoptosis is mediated through various signaling pathways involving microRNAs and other regulatory molecules .

In Vivo Studies

A pivotal study evaluated the in vivo biological activity of various fractions of this compound derivative (HpD) by measuring tumor necrosis depth in mice after light exposure. The results indicated that while some components like haematoporphyrin itself were inactive, the mono- and di-acetates exhibited significant activity when treated with sodium bicarbonate .

ComponentActivityNotes
HaematoporphyrinInactiveDoes not induce necrosis
Mono-acetateActiveInduces necrosis upon light activation
Di-acetateActiveInduces necrosis upon light activation

Case Studies

  • Glioma Treatment : A study involving U251 glioma cells demonstrated that treatment with this compound under specific light conditions resulted in a dose-dependent inhibition of cell growth and enhanced immunogenicity, suggesting its potential as an adjuvant therapy in cancer vaccination strategies .
  • Bacterial Inhibition : this compound has also been explored for its antimicrobial properties. Research indicated that it could effectively inhibit the growth of bacterial strains such as Staphylococcus aureus when used in conjunction with other antibiotics, showcasing its versatility beyond oncology .

Conclusions

This compound exhibits significant biological activity primarily through its role as a photosensitizer in photodynamic therapy. Its ability to induce apoptosis in cancer cells while also showing promise against bacterial infections highlights its potential as a multifaceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical applications.

Future Directions

Further studies focusing on:

  • Optimizing Delivery Systems : Enhancing the delivery mechanisms for this compound to improve targeting efficacy.
  • Combination Therapies : Investigating synergistic effects with other treatments to enhance overall therapeutic outcomes.
  • Long-term Effects : Assessing the long-term safety and efficacy of this compound-based therapies in clinical settings.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying hematoporphyrin and its derivatives in biological samples?

Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC-ESI-MS) and diode array detection (DAD) is the gold standard for separating and identifying this compound derivatives. This method resolves complex mixtures, such as this compound IX, protoporphyrin IX, and hydroxyethyl-vinyl isomers, with high sensitivity . For in vitro studies, fluorescence spectroscopy (e.g., λex = 398 nm, λem = 620 nm) can monitor this compound's photophysical properties in buffer systems .

Q. Which assays are most effective for evaluating this compound’s photodynamic activity in cancer cell lines?

  • MTT assay : Measures cell viability reduction post-PDT via mitochondrial activity .
  • Flow cytometry with Annexin V/PI staining : Quantifies apoptosis/necrosis ratios, critical for distinguishing early vs. late apoptosis .
  • Confocal microscopy : Tracks intracellular this compound localization (e.g., membrane, cytoplasm, nucleus) over time .
  • ROS detection : DCF-DA fluorescence assays correlate ROS levels with this compound accumulation kinetics .

Q. How do researchers standardize this compound concentrations for reproducible PDT studies?

this compound is typically dissolved in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), with concentrations validated via spectrophotometry (ε = 5.6 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> at 398 nm). Dose-response curves (e.g., 10–100 nM in U87 glioma cells) ensure consistency in apoptosis induction .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced apoptosis in glioma cells?

PDT with this compound triggers mitochondrial-dependent apoptosis via:

  • ROS-mediated pathways : Singlet oxygen (¹O2) disrupts mitochondrial membrane potential, releasing cytochrome c and activating caspase-9/-3 .
  • Bcl-2/Bax regulation : Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .
  • NF-κB signaling : Increased NF-κB and TNF-α expression amplifies apoptotic cascades . Conflicting data exist on the dominance of necrosis vs. apoptosis, depending on this compound incubation time and light dosage .

Q. How does this compound aggregation affect its photodynamic efficacy?

Aggregation in aqueous solutions reduces singlet oxygen (¹O2) quantum yield (ΦΔ = 0.12 for dimers vs. 0.74 for monomers). Monomers exhibit superior photodynamic activity due to higher ¹O2 generation, validated via time-resolved luminescence and oxygen consumption assays . Researchers must account for solvent polarity and concentration-dependent dimerization in experimental design.

Q. What role do miRNAs play in this compound-PDT response?

miRNA microarray analyses in U87 glioma cells identified upregulated miRNAs (e.g., hsa-miR-21-5p, hsa-miR-205-5p) post-PDT. These miRNAs regulate apoptosis via ATP-binding cassette transporters (e.g., TAP1) and NF-κB pathways, offering targets for third-generation photosensitizer development .

Q. How can researchers address batch variability in this compound derivatives?

this compound derivative (HpD) is a complex oligomeric mixture (dimers to heptamers) with undefined composition . UHPLC-ESI-MS/MS is critical for batch characterization, resolving monomers (e.g., this compound IX) from acetylated/ether-linked oligomers . Standardized hydrolysis protocols (e.g., 0.1 M NaOH) reduce variability in preclinical studies .

Q. Methodological Challenges & Contradictions

Q. Why do studies report conflicting results on this compound’s subcellular localization?

Localization varies by cell type and incubation time. In KB oral cancer cells, this compound initially localizes to membranes, then penetrates nuclei at later stages, correlating with necrosis-to-apoptosis transition . In contrast, glioma studies emphasize mitochondrial targeting . Discrepancies highlight the need for time-resolved confocal imaging in experimental protocols.

Q. What analytical limitations exist in studying this compound’s oligomeric structure?

Traditional mass spectrometry struggles to resolve ether-linked oligomers. Advanced tandem MS/MS with collision-induced dissociation (CID) improves structural elucidation but requires high-purity samples . Nuclear magnetic resonance (NMR) is limited by porphyrin’s paramagnetic properties, though <sup>1</sup>H NMR can identify β-diketone modifications in synthetic analogs .

属性

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKRXESVMDBTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030645, DTXSID00864508
Record name Hematoporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14459-29-1, 136752-88-0
Record name Hematoporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Photosan 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEMATOPORPHYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HEMATOPORPHYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hematoporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haematoporphyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEMATOPORPHYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The process of claim 1 wherein hematoporphyrin derivative is prepared by adding a first mixture of acetic acid and sulfuric acid to hematoporphyrin hydrochloride, stirring for one hour to obtain a second mixture, adding the second mixture to a solution of 5% soldium acetate to obtain a red precipitate, and recovering the red precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hematoporphyrin
Reactant of Route 2
Hematoporphyrin
Reactant of Route 3
Hematoporphyrin
Reactant of Route 4
Hematoporphyrin
Reactant of Route 5
Hematoporphyrin
Reactant of Route 6
Hematoporphyrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。